2-chloro-N,N-dimethyl-2-phenylacetamide
Overview
Description
2-chloro-N,N-dimethyl-2-phenylacetamide is a useful research compound. Its molecular formula is C10H12ClNO and its molecular weight is 197.66 g/mol. The purity is usually 95%.
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Scientific Research Applications
Radiosynthesis and Herbicide Safeners
Research on chloroacetanilide herbicides, closely related to 2-chloro-N,N-dimethyl-2-phenylacetamide, highlights their significance in agricultural chemistry. For instance, the radiosynthesis of acetochlor, a chloroacetanilide herbicide, and R-29148, a dichloroacetamide safener, demonstrates the application of such compounds in studying herbicide metabolism and action mechanisms (Latli & Casida, 1995). These safeners are used to protect crops from herbicide-induced damage, indicating the role of chloroacetamide derivatives in enhancing agricultural productivity.
Anticancer Research
The synthesis and evaluation of this compound derivatives for anticancer activities represent another critical area of research. Derivatives synthesized by reacting with thiazole-2-yl compounds showed promising anticancer activity against a panel of human tumor cell lines, particularly melanoma (Duran & Demirayak, 2012). This finding underscores the potential of chloroacetamide derivatives in developing new anticancer agents.
Electrochemical Studies
Electrochemical reduction studies of chloro-N-phenylacetamides, including variants of this compound, provide insights into the reactivity and potential applications of these compounds in synthetic organic chemistry (Pasciak et al., 2014). Such studies are crucial for understanding the electrochemical behavior of chloroacetamides, which can lead to the development of new synthetic methodologies.
Antiviral Research
A novel anilidoquinoline derivative of this compound showed significant antiviral and antiapoptotic effects against Japanese encephalitis virus in vitro, indicating its therapeutic potential in treating viral infections (Ghosh et al., 2008). This research highlights the compound's relevance in discovering new antiviral agents.
Pharmacokinetic and Metabolic Studies
Studies on the metabolism of chloroacetamide herbicides, such as alachlor and butachlor, in human and rat liver microsomes, shed light on the metabolic pathways and potential toxicological profiles of these compounds (Coleman et al., 2000). Understanding the metabolism of chloroacetamides is crucial for assessing their safety and designing safer derivatives.
Mechanism of Action
Target of Action
It is known that similar compounds often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Similar compounds are known to influence a variety of biochemical pathways, often leading to changes in cellular function .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .
Result of Action
It is likely that the compound influences cellular function through its interaction with its targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N,N-dimethyl-2-phenylacetamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Properties
IUPAC Name |
2-chloro-N,N-dimethyl-2-phenylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-12(2)10(13)9(11)8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBWHYPWUXGGKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(C1=CC=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407141 | |
Record name | 2-chloro-N,N-dimethyl-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65117-30-8 | |
Record name | 2-chloro-N,N-dimethyl-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.